molecular formula C24H34N4O B3807026 1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

Cat. No. B3807026
M. Wt: 394.6 g/mol
InChI Key: NHKOEZMOPHZQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a chemical compound that has been of interest to the scientific community due to its potential use in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.

Mechanism of Action

The mechanism of action of 1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease dopamine release in the striatum, which may contribute to its potential therapeutic effects in the treatment of schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential use as a tool to investigate the function of different receptors and to develop new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of 1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine. For example, further studies are needed to fully understand its mechanism of action and to develop new drugs based on its structure. Additionally, studies are needed to investigate its potential use in the treatment of other diseases, such as addiction and depression. Finally, studies are needed to investigate its potential toxicity and to develop methods to mitigate any potential adverse effects.

Scientific Research Applications

1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been studied for its potential use in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used as a tool to investigate the function of different receptors, such as the dopamine D2 receptor, and to develop new drugs for the treatment of various diseases, such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

[1-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c29-24(28-11-3-4-12-28)19-7-15-27(16-8-19)21-9-13-26(14-10-21)18-20-17-25-23-6-2-1-5-22(20)23/h1-2,5-6,17,19,21,25H,3-4,7-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKOEZMOPHZQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
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1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
Reactant of Route 6
1'-(1H-indol-3-ylmethyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

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